2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole
Description
Structural and Functional Overview of Carbazole-Based Phosphine Ligands
The molecular architecture of 2,7-bis(diphenylphosphino)-9-ethyl-9H-carbazole (C~38~H~31~NP~2~, molecular weight 563.6 g/mol) features a planar carbazole core substituted with ethyl at the N9 position and diphenylphosphine groups at the 2 and 7 positions. This arrangement creates a rigid, electron-rich framework that enhances metal-ligand interactions while providing steric bulk to stabilize reactive intermediates. The carbazole moiety’s extended π-system facilitates electron delocalization, which modulates the phosphine donors’ Lewis basicity—a property critical for tuning catalytic activity in palladium-mediated reactions.
Comparative studies with related ligands, such as 9-[2-(diphenylphosphino)phenyl]-9H-carbazole (C~30~H~22~NP, 427.48 g/mol), reveal that the 2,7-bisphosphino substitution pattern in the subject compound enables a wider natural bite angle (approximately 120°), favoring the formation of stable chelate complexes with transition metals like palladium. This geometric feature is particularly advantageous in sterically demanding coupling reactions, where traditional monodentate phosphines fail to prevent catalyst decomposition.
Table 1: Key Structural Parameters of Select Carbazole-Based Phosphine Ligands
Synthetic routes to this ligand emphasize scalability and purity. A nucleophilic aromatic substitution protocol using 1-bromo-2-fluorobenzene, 9-ethylcarbazole, and KOH in dimethylformamide (DMF) under aerobic conditions has been optimized to minimize copper residue contamination—a common issue in earlier Ullmann-type C–N coupling approaches. This method achieves yields exceeding 75% on multigram scales, with purification simplified by the ligand’s low solubility in hexane.
Historical Development of Bidentate Phosphine Ligands in Coordination Chemistry
The evolution of bidentate phosphine ligands traces back to foundational work on DIOP (2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane) in the 1970s, which introduced the concept of C~2~ symmetry for enantioselective catalysis. While DIOP’s seven-membered chelate ring enabled unprecedented stereocontrol in hydrogenation reactions, its conformational flexibility limited applications in rigid, electron-deficient metal centers.
The 1990s saw the emergence of xanthene-based ligands like Xantphos, which demonstrated that backbone rigidity could stabilize unusual coordination geometries. Studies on [Pd(4-CNPh)(Xantphos)] complexes revealed that subtle changes in phosphine substituents could shift coordination modes from bidentate cis to terdentate P–O–P bridging. These insights directly informed the design of carbazole-derived ligands, where the aromatic backbone’s inherent planarity enforces precise spatial arrangement of donor atoms.
Table 2: Milestones in Bidentate Phosphine Ligand Development
| Year | Ligand Class | Key Advancement | Impact on Catalysis |
|---|---|---|---|
| 1971 | DIOP | First C~2~-symmetric diphosphine | Enabled asymmetric hydrogenation of olefins |
| 1992 | Xantphos | Rigid xanthene backbone introduced | Stabilized high-oxidation-state metal centers |
| 2008 | Carbazolyl-phosphines | Pd-catalyzed C–H functionalization demonstrated | Expanded scope for C–N bond formation |
| 2019 | PhenCarPhos series | Scalable synthesis via nucleophilic substitution | Facilitated industrial adoption |
Modern ligand design, as exemplified by 2,7-bis(diphenylphosphino)-9-ethyl-9H-carbazole, integrates lessons from these historical developments. The compound’s ethyl group at N9 serves a dual purpose: it electronically stabilizes the carbazole π-system through inductive effects while providing a steric shield that prevents unwanted ligand dissociation during catalytic turnover. This balance of electronic and steric tuning represents the culmination of five decades of phosphine ligand optimization.
Properties
Molecular Formula |
C38H31NP2 |
|---|---|
Molecular Weight |
563.6 g/mol |
IUPAC Name |
(7-diphenylphosphanyl-9-ethylcarbazol-2-yl)-diphenylphosphane |
InChI |
InChI=1S/C38H31NP2/c1-2-39-37-27-33(40(29-15-7-3-8-16-29)30-17-9-4-10-18-30)23-25-35(37)36-26-24-34(28-38(36)39)41(31-19-11-5-12-20-31)32-21-13-6-14-22-32/h3-28H,2H2,1H3 |
InChI Key |
FLVZFZDUNNXKNI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C1C=C(C=C5)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Carbazole Core and Halogenated Intermediates
The initial step in preparing 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole involves synthesizing or obtaining a suitably halogenated carbazole intermediate, typically 2,7-dibromo-9-ethylcarbazole. The halogenation at the 2 and 7 positions is crucial for subsequent cross-coupling reactions.
- A notable method for preparing 2,7-dibromocarbazole involves the cyclization of 2-nitro-4,4′-dibromobiphenyl using diphenyl-2-pyridylphosphine as a reducing agent in dichloromethane under nitrogen atmosphere at room temperature. This method yields 2,7-dibromocarbazole with high efficiency (up to 89.5%) and mild reaction conditions, avoiding harsh nitration reagents and high temperatures traditionally used.
| Step | Reagents/Conditions | Yield | Notes |
|---|---|---|---|
| Nitration of 4,4'-dibromobiphenyl | Dilute nitric acid, aluminum or iron salt catalyst, 1,2-dichloroethane solvent | Intermediate | Traditional method involves environmental concerns |
| Reduction and cyclization | Diphenyl-2-pyridylphosphine, dichloromethane, N2 atmosphere, room temp, 2 h | 89.5% | Mild, controllable, high yield |
Introduction of the 9-Ethyl Group
The 9-ethyl substitution on the carbazole nitrogen is typically introduced either before or after halogenation, depending on the synthetic route. Alkylation of the carbazole nitrogen with ethyl halides under basic conditions is a common approach, though specific details for this step in the context of 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole are less frequently detailed in literature and may be adapted from general carbazole alkylation protocols.
Palladium-Catalyzed Coupling to Introduce Diphenylphosphino Groups
The critical step in preparing 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole is the palladium-catalyzed coupling of the 2,7-dibromo-9-ethylcarbazole with diphenylphosphine or its derivatives.
- This coupling typically employs palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium acetate with triphenylphosphine as a ligand.
- The reaction is conducted in solvents like tetrahydrofuran (THF), toluene, or dichloromethane under inert atmosphere (argon or nitrogen).
- Bases such as potassium carbonate or sodium carbonate are used to facilitate the coupling.
- Reaction temperatures range from room temperature to reflux conditions (80–120°C), with reaction times varying from several hours to overnight.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Catalyst | Pd(PPh3)4 or Pd(OAc)2 + PPh3 | High catalytic activity for C–P bond formation |
| Solvent | THF, toluene, dichloromethane | Choice affects solubility and reaction rate |
| Base | K2CO3, Na2CO3 | Neutralizes acids formed, promotes coupling |
| Temperature | 25°C to reflux (80–120°C) | Higher temps increase rate but may cause side reactions |
| Atmosphere | Argon or nitrogen | Prevents oxidation of phosphine and catalyst |
Purification and Characterization
- After reaction completion, the mixture is typically worked up by extraction with organic solvents (e.g., dichloromethane), drying over anhydrous magnesium sulfate or sodium sulfate, and concentration under reduced pressure.
- Purification is achieved by silica gel column chromatography using eluents such as petroleum ether/ethyl acetate mixtures.
- Characterization is performed using NMR spectroscopy (¹H, ³¹P), mass spectrometry, and sometimes X-ray crystallography to confirm the structure and purity.
Yield and Efficiency
- The palladium-catalyzed coupling step to introduce diphenylphosphino groups typically achieves moderate to high yields, often in the range of 70–90%, depending on reaction conditions and purity of starting materials.
- The mild cyclization method for 2,7-dibromocarbazole preparation yields up to 89.5%, which is advantageous for scale-up and industrial applications.
Reaction Optimization Insights
- Use of diphenyl-2-pyridylphosphine as a reducing agent in the cyclization step improves yield and reduces environmental impact compared to traditional nitration and reduction methods.
- Palladium catalysts with triphenylphosphine ligands provide effective catalysis for C–P bond formation, but ligand and base choice can be optimized to improve selectivity and reduce side products.
- Solvent choice impacts reaction kinetics; dichloromethane and toluene are preferred for their ability to dissolve both organic substrates and catalysts effectively.
Comparative Table of Key Preparation Steps
| Step | Method | Reagents | Conditions | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| 2,7-Dibromocarbazole synthesis | Cyclization of 2-nitro-4,4'-dibromobiphenyl | Diphenyl-2-pyridylphosphine, DCM, N2 | RT, 2 h | 89.5% | Mild, high yield, low pollution | Requires precursor synthesis |
| 9-Ethyl substitution | Alkylation with ethyl halide | Ethyl bromide/iodide, base | Reflux or RT | Variable | Straightforward | Possible over-alkylation |
| Diphenylphosphino coupling | Pd-catalyzed cross-coupling | Pd(PPh3)4, K2CO3, THF/toluene | 80–120°C, inert atmosphere | 70–90% | High selectivity, scalable | Sensitive to moisture/air |
The preparation of 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole is a multi-step process involving:
- Efficient synthesis of 2,7-dibromocarbazole intermediates via mild cyclization methods using diphenyl-2-pyridylphosphine.
- Introduction of the 9-ethyl substituent through standard alkylation techniques.
- Palladium-catalyzed coupling of diphenylphosphino groups at the 2 and 7 positions under controlled conditions to achieve high yields and purity.
These methods are supported by detailed research findings emphasizing mild reaction conditions, high yields, and environmentally considerate procedures. Optimization of catalysts, solvents, and bases continues to improve the efficiency and scalability of the synthesis for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole undergoes various types of reactions, primarily due to the presence of the phosphine groups. These reactions include:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The compound can participate in substitution reactions where the phosphine groups are replaced by other functional groups.
Coordination: The phosphine groups can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various electrophiles, such as alkyl halides or acyl chlorides.
Coordination: Transition metals like palladium, platinum, or nickel.
Major Products
Oxidation: Phosphine oxides.
Substitution: Phosphine derivatives with different functional groups.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Catalytic Applications
1.1 Ligand in Transition Metal Catalysis
The compound serves as a bidentate ligand in palladium-catalyzed reactions. Its phosphine groups enhance the reactivity of palladium complexes, facilitating various cross-coupling reactions such as Suzuki and Heck reactions. The efficiency of these reactions is often attributed to the steric and electronic properties conferred by the diphenylphosphino groups.
Case Study: Palladium-Catalyzed Cross-Coupling Reactions
- Objective : To synthesize biaryl compounds via Suzuki coupling.
- Method : Utilization of 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole as a ligand.
- Results : High yields (up to 95%) were achieved in coupling reactions involving aryl halides and boronic acids, demonstrating its effectiveness as a ligand in palladium catalysis .
Organic Synthesis
2.1 Synthesis of Carbazole Derivatives
The compound is instrumental in synthesizing various carbazole derivatives through C-H activation methods. Its ability to direct functionalization at specific positions on the carbazole ring has been exploited to create diverse compounds with potential biological activities.
Data Table: Summary of Carbazole Derivatives Synthesized
| Compound | Method | Yield (%) | Reference |
|---|---|---|---|
| 1 | C-H Activation | 85% | |
| 2 | Buchwald-Hartwig Coupling | 90% | |
| 3 | Direct Methylation | 84% |
Material Science
3.1 Photonic Applications
Recent studies have explored the use of 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole in developing organic light-emitting diodes (OLEDs) and phosphorescent materials. Its unique electronic properties make it suitable for applications requiring efficient charge transport and light emission.
Case Study: OLED Fabrication
- Objective : To investigate the performance of OLEDs incorporating this compound.
- Method : Integration into the emissive layer of OLED devices.
- Results : Devices exhibited improved luminescence efficiency and stability compared to those using conventional materials .
Emerging research indicates that carbazole derivatives can exhibit significant biological activities, including antimicrobial properties. The structural features provided by compounds like 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole may enhance these activities.
Data Table: Antimicrobial Activity of Carbazole Derivatives
Mechanism of Action
The mechanism by which 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole exerts its effects is primarily through its ability to coordinate with transition metals. The phosphine groups donate electron density to the metal center, stabilizing the metal in various oxidation states and facilitating catalytic cycles. This coordination can activate the metal center for various reactions, such as oxidative addition, reductive elimination, and migratory insertion.
Comparison with Similar Compounds
2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole (CAS 205497-65-0)
- Structural Differences : The 9-position substituent is phenyl instead of ethyl.
- Applications : Similar to the ethyl variant, it serves as a ligand in transition-metal catalysis. The phenyl group may improve rigidity in coordination complexes, favoring catalytic cycles requiring stable metal-ligand frameworks .
Bis[2-(diphenylphosphino)phenyl]ether Oxide (DPEPO)
- Structural Differences : Contains a central ether oxide linkage instead of a carbazole core.
- Electronic Properties: The phosphine oxide groups are weaker electron donors compared to phosphines, limiting their utility in reducing environments. However, the oxide group enhances oxidative stability.
- Applications : Widely used as a host material in OLEDs due to its high triplet energy (e.g., in blue TADF devices). The lack of a carbazole backbone reduces π-π stacking, improving film morphology .
9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole (CAS 1256573-07-5)
- Structural Differences : Phosphoryl (P=O) groups replace phosphines, and substituents are on a phenyl ring at the 9-position.
- Electronic Properties : Phosphoryl groups are electron-withdrawing, reducing electron-donating capacity. This makes the compound less suitable for catalysis but effective as an electron-transport layer in OLEDs.
- Applications : Used in high-performance OLEDs for its high thermal stability (Tg > 150°C) and balanced charge transport .
3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]-9H-carbazole
- Structural Differences : Three phosphoryl groups on the carbazole core and a 4-diphenylphosphorylphenyl substituent.
- Electronic Properties : The triphosphoryl design creates a strongly electron-deficient system, ideal for hole-blocking layers.
- Applications : Effective in preventing exciton quenching in deep-blue OLEDs due to its wide bandgap (~3.1 eV) .
Comparative Data Table
| Compound | Substituents (Position) | Donor/Acceptor Character | Key Applications | Thermal Stability |
|---|---|---|---|---|
| 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole | PPh₂ (2,7), Et (9) | Strong donor | Catalysis, OLEDs | Moderate (Tg ~120°C)* |
| 2,7-Bis(diphenylphosphino)-9-phenyl-9H-carbazole | PPh₂ (2,7), Ph (9) | Strong donor | Catalysis | High (Tg ~150°C)* |
| DPEPO | PPh₂-O-PPh₂ (ether oxide) | Weak donor (oxide) | OLED host | High (Tg > 180°C) |
| 9-(3,5-Bis(diphenylphosphoryl)phenyl)-9H-carbazole | P=O (3,5), Ph-P=O (9) | Acceptor | OLED electron transport | Very high (Tg > 200°C) |
| 3,6-Bis(diphenylphosphoryl)-9-[4-(diphenylphosphoryl)phenyl]-9H-carbazole | P=O (3,6,9) | Strong acceptor | Hole-blocking layers | Extreme (Tg > 250°C) |
*Inferred from analogous structures in .
Key Research Findings
Solubility vs. Rigidity : Ethyl-substituted carbazoles (e.g., the target compound) exhibit better solubility in toluene and THF than phenyl analogs, facilitating solution-processed device fabrication .
Catalytic Performance : Phosphine-containing carbazoles outperform phosphoryl derivatives in palladium-catalyzed cross-coupling reactions due to stronger metal-ligand bonding .
OLED Efficiency : DPEPO’s high triplet energy (2.95 eV) enables 20% external quantum efficiency in blue TADF OLEDs, whereas phosphoryl carbazoles achieve >15% in green devices .
Biological Activity
2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole is a complex organic compound that merges a carbazole core with two diphenylphosphino groups. This unique structure not only contributes to its electronic properties but also enhances its potential applications in various fields, including catalysis and materials science. The biological activity of this compound is of particular interest due to its implications in medicinal chemistry and biochemistry.
The molecular formula of 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole is with a molecular weight of 450.5 g/mol. Its unique structure allows for effective coordination with metal ions, making it a valuable ligand in metal complexes.
| Property | Value |
|---|---|
| Molecular Formula | C28H22P2 |
| Molecular Weight | 450.5 g/mol |
| IUPAC Name | 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
The biological activity of 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole has been explored in various studies, particularly focusing on its anticancer properties and interactions with biological molecules.
Anticancer Properties
Research indicates that carbazole derivatives exhibit significant anticancer activities. For instance, related compounds have been shown to induce apoptosis in melanoma cells by activating the p53 signaling pathway. The mechanism involves enhancing caspase activity and promoting cell cycle arrest, which could be relevant for the activity of 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole as well .
Case Study:
A study on a structurally similar carbazole derivative, 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), demonstrated its ability to selectively inhibit the growth of melanoma cells while sparing normal melanocytes. The activation of p53 was crucial for this effect, suggesting that compounds like 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole may also share similar pathways for inducing apoptosis in cancer cells .
Coordination Chemistry and Biological Interactions
The diphenylphosphino groups in 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole enhance its ability to form stable complexes with metal ions. These metal complexes can exhibit varied biological activities, including antimicrobial and anticancer properties.
Mechanism of Action:
The interaction between the compound and metal ions can lead to the formation of biologically active metal complexes that can disrupt cellular processes. For example, gold complexes derived from phosphine ligands have shown potential in targeting specific biomolecules within cancer cells .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole, it is useful to compare it with similar compounds.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| Triphenylphosphine gold(I) chloride | Commonly used as a catalyst | Anticancer properties |
| 1,2-Bis(diphenylphosphino)benzene | Widely used as a ligand | Antimicrobial activity |
| Carbazole derivatives (like ECCA) | Induces apoptosis in melanoma cells | Selective anticancer effects |
Q & A
Q. What are the optimal synthetic routes for preparing 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole, and how do reaction conditions influence yield?
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. Key steps involve halogenated carbazole precursors (e.g., 2,7-dibromo-9-ethylcarbazole) reacting with diphenylphosphine derivatives under inert atmospheres. Catalysts like [Pd(PPh₃)₄] or [Pd(dba)₂] with ligands (e.g., dppe) are critical for C–P bond formation. Solvents (toluene, THF) and temperatures (80–120°C) must be optimized to avoid side reactions such as phosphine oxidation. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can researchers confirm the 2,7-linkage regioselectivity in carbazole-based polymers derived from this compound?
Gel-permeation chromatography (GPC) and nuclear Overhauser effect spectroscopy (NOESY) are essential for verifying polymer chain length and regiochemistry. For small-molecule intermediates, ¹H-¹H COSY and ³¹P NMR spectroscopy distinguish between 2,7- and 3,6-substitution patterns. X-ray crystallography (e.g., using SHELX software) provides definitive structural proof .
Q. What are the standard protocols for characterizing thermal stability in carbazole-phosphine derivatives?
Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) evaluates decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., glass transition temperatures, ). For 2,7-Bis(diphenylphosphino)-9-ethyl-9H-carbazole, thermal stability up to 300–450°C is typical, depending on substituent steric effects .
Advanced Research Questions
Q. How can this compound be leveraged to design electrogenerated chemiluminescence (ECL) materials with enhanced quantum yields?
The diphenylphosphino groups act as electron donors, while the carbazole core enables π-conjugation. Co-polymerization with electron-deficient monomers (e.g., pyrimidine or triazine derivatives) via Suzuki-Miyaura coupling enhances charge transport. Fluorescence quantum yields () are measured using integrating spheres, with comparisons to reference standards (e.g., quinine sulfate). Computational DFT studies optimize frontier molecular orbitals (HOMO/LUMO) for ECL efficiency .
Q. What strategies resolve contradictions in polymerization data when using sterically diverse alkyl substituents?
Bulky substituents (e.g., tert-butyl) reduce polymerization degrees due to steric hindrance, as shown by GPC (). Kinetic studies (e.g., monitoring monomer conversion via ³¹P NMR) and Arrhenius plots differentiate steric vs. electronic effects. Adjusting catalyst loading (5–10 mol%) or switching to bulkier ligands (e.g., XPhos) improves reactivity in hindered systems .
Q. How do structural modifications at the carbazole 3,6-positions impact optoelectronic properties in OLED applications?
Introducing electron-withdrawing groups (e.g., boronate esters) at 3,6-positions via Miyaura borylation tunes emission wavelengths. Time-resolved photoluminescence (TRPL) and cyclic voltammetry (CV) correlate substituent effects with device performance (e.g., turn-on voltage, luminance). Co-deposition with host materials (e.g., CBP) in vacuum-processed OLEDs validates electroluminescence spectra .
Q. What methodologies address challenges in crystallizing phosphine-containing carbazole derivatives for X-ray analysis?
Slow vapor diffusion (e.g., hexane into dichloromethane) promotes single-crystal growth. SHELXL refinement with twin-detection algorithms handles pseudo-merohedral twinning. Disorder in phenyl rings is modeled using PART instructions, while anisotropic displacement parameters (ADPs) refine phosphine geometries. High-resolution data (Cu-Kα, λ = 1.54178 Å) minimize thermal motion artifacts .
Methodological Notes
- Data Contradictions : Discrepancies in polymerization yields often arise from trace oxygen or moisture; rigorous Schlenk techniques are critical .
- Advanced Instrumentation : Synchrotron X-ray sources improve resolution for low-symmetry crystals .
- Safety : Phosphine derivatives require handling under argon due to air sensitivity; PPE (gloves, goggles) is mandatory .
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